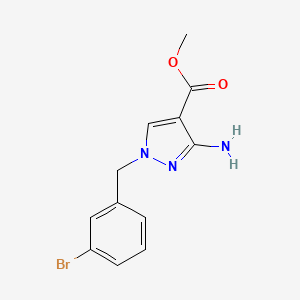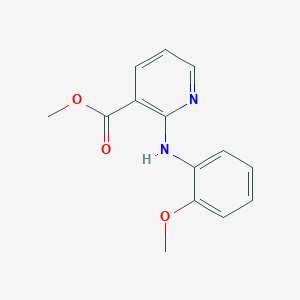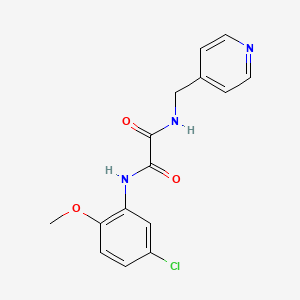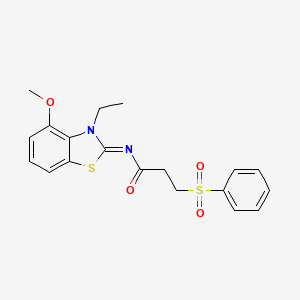
methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells, fungi, and bacteria. It may also act by inducing apoptosis in cancer cells.
Biochemical and physiological effects:
Methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, fungi, and bacteria. It has also been shown to induce apoptosis in cancer cells. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its potential applications in medicinal chemistry. However, there are also some limitations to its use in lab experiments. It may have limited solubility in certain solvents, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate. One direction is to study its potential applications in other areas of medicinal chemistry, such as antiviral and anti-inflammatory agents. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, more studies are needed to determine the toxicity and pharmacokinetics of this compound.
Synthesis Methods
Methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-bromobenzylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide to obtain methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate. Other methods include the reaction of 3-bromobenzylhydrazine with ethyl acetoacetate in the presence of acetic acid and the reaction of 3-bromobenzylhydrazine with 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester in the presence of triethylamine.
Scientific Research Applications
Methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate has potential applications in medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. In one study, it was found to inhibit the growth of cancer cells by inducing apoptosis. In another study, it was found to have antifungal activity against Candida albicans. It has also been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
methyl 3-amino-1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-18-12(17)10-7-16(15-11(10)14)6-8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDHCKRMXVCTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1N)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)
![4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2943420.png)




![2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B2943427.png)
![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide](/img/structure/B2943429.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943434.png)


![6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B2943438.png)